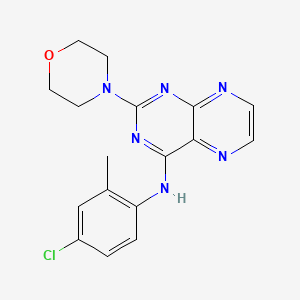

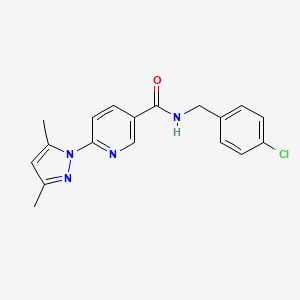

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic compound that belongs to the class of pteridine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study explored the synthesis of various 1,2,4-triazole derivatives, including the generation of compounds through reactions involving primary amines and ester ethoxycarbonylhydrazones. Among the synthesized compounds, those incorporating morpholine showed good to moderate antimicrobial activities against tested microorganisms, highlighting the potential of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine derivatives in antimicrobial applications (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Imaging of LRRK2 Enzyme in Parkinson's Disease

The compound was utilized in the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis involved steps yielding the reference standard and its precursor, demonstrating the compound's utility in developing diagnostic tools for neurological conditions (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Inhibition of Mild Steel Corrosion

Research on Schiff's bases, including derivatives similar to N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine, has shown significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These findings are crucial for the development of new, more effective corrosion inhibitors (Prabhu, R., Venkatarangaiah Venkatesha, T., Shanbhag, A., Kulkarni, G. M., & Kalkhambkar, R., 2008).

Synthesis of Morpholines from Amino Alcohols

A study on the conversion of 1,2-amino alcohols to morpholines using sulfinamides as temporary protecting/activating groups demonstrated an efficient methodology for synthesizing protected morpholines, showcasing the compound's relevance in pharmaceutical chemistry (Fritz, S. P., Mumtaz, A., Yar, M., McGarrigle, E., & Aggarwal, V., 2011).

properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c1-11-10-12(18)2-3-13(11)21-16-14-15(20-5-4-19-14)22-17(23-16)24-6-8-25-9-7-24/h2-5,10H,6-9H2,1H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDOWNFPFPMDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2718820.png)

![4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2718825.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol](/img/structure/B2718826.png)

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)